Promethazine
Promethazine
Promethazine is a phenothiazine derivative with antiemetic and antihistaminic properties. Promethazine antagonizes the central and peripheral effects of histamine mediated by histamine H1 receptors. The effects include bronchoconstriction, vasodilation and spasmodic contractions of gastrointestinal smooth muscle. In addition, this agent binds to muscarinic receptors, resulting in anticholinergic and antiemetic activities.
Promethazine is first generation antihistamine that belongs to the phenothiazine class and is used predominantly as an antiemetic to treat nausea and vomiting and prevent motion sickness. Despite its phenothiazine structure, promethazine has not been linked to instances of clinically apparent acute liver injury.
Promethazine, also known as proazamine or remsed, belongs to the class of organic compounds known as phenothiazines. These are polycyclic aromatic compounds containing a phenothiazine moiety, which is a linear tricyclic system that consists of a two benzene rings joined by a para-thiazine ring. Promethazine is a drug which is used for the treatment of allergic disorders, and nausea/vomiting. Promethazine exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Promethazine has been detected in multiple biofluids, such as urine and blood. Within the cell, promethazine is primarily located in the membrane (predicted from logP). In humans, promethazine is involved in the promethazine H1-antihistamine action pathway. Promethazine is a potentially toxic compound.
Promethazine is first generation antihistamine that belongs to the phenothiazine class and is used predominantly as an antiemetic to treat nausea and vomiting and prevent motion sickness. Despite its phenothiazine structure, promethazine has not been linked to instances of clinically apparent acute liver injury.
Promethazine, also known as proazamine or remsed, belongs to the class of organic compounds known as phenothiazines. These are polycyclic aromatic compounds containing a phenothiazine moiety, which is a linear tricyclic system that consists of a two benzene rings joined by a para-thiazine ring. Promethazine is a drug which is used for the treatment of allergic disorders, and nausea/vomiting. Promethazine exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Promethazine has been detected in multiple biofluids, such as urine and blood. Within the cell, promethazine is primarily located in the membrane (predicted from logP). In humans, promethazine is involved in the promethazine H1-antihistamine action pathway. Promethazine is a potentially toxic compound.
Brand Name:
Vulcanchem
CAS No.:
60-87-7
VCID:
VC0540264
InChI:
InChI=1S/C17H20N2S/c1-13(18(2)3)12-19-14-8-4-6-10-16(14)20-17-11-7-5-9-15(17)19/h4-11,13H,12H2,1-3H3
SMILES:
CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C
Molecular Formula:
C17H20N2S
Molecular Weight:
284.4 g/mol
Promethazine
CAS No.: 60-87-7
Inhibitors
VCID: VC0540264
Molecular Formula: C17H20N2S
Molecular Weight: 284.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 60-87-7 |
---|---|
Product Name | Promethazine |
Molecular Formula | C17H20N2S |
Molecular Weight | 284.4 g/mol |
IUPAC Name | N,N-dimethyl-1-phenothiazin-10-ylpropan-2-amine |
Standard InChI | InChI=1S/C17H20N2S/c1-13(18(2)3)12-19-14-8-4-6-10-16(14)20-17-11-7-5-9-15(17)19/h4-11,13H,12H2,1-3H3 |
Standard InChIKey | PWWVAXIEGOYWEE-UHFFFAOYSA-N |
SMILES | CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C |
Canonical SMILES | CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C |
Appearance | Solid powder |
Boiling Point | 374 to 379 °F at 3 mm Hg (NTP, 1992) 190-192 °C at 3.00E+00 mm Hg |
Colorform | Crystals White to faint yellow crystalline powde |
Melting Point | 140 °F (NTP, 1992) 60 °C 60.0 °C 60°C |
Physical Description | Crystals. Melting point 60°C. Used as an antihistamine. Solid |
Description | Promethazine is a phenothiazine derivative with antiemetic and antihistaminic properties. Promethazine antagonizes the central and peripheral effects of histamine mediated by histamine H1 receptors. The effects include bronchoconstriction, vasodilation and spasmodic contractions of gastrointestinal smooth muscle. In addition, this agent binds to muscarinic receptors, resulting in anticholinergic and antiemetic activities. Promethazine is first generation antihistamine that belongs to the phenothiazine class and is used predominantly as an antiemetic to treat nausea and vomiting and prevent motion sickness. Despite its phenothiazine structure, promethazine has not been linked to instances of clinically apparent acute liver injury. Promethazine, also known as proazamine or remsed, belongs to the class of organic compounds known as phenothiazines. These are polycyclic aromatic compounds containing a phenothiazine moiety, which is a linear tricyclic system that consists of a two benzene rings joined by a para-thiazine ring. Promethazine is a drug which is used for the treatment of allergic disorders, and nausea/vomiting. Promethazine exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Promethazine has been detected in multiple biofluids, such as urine and blood. Within the cell, promethazine is primarily located in the membrane (predicted from logP). In humans, promethazine is involved in the promethazine H1-antihistamine action pathway. Promethazine is a potentially toxic compound. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | In general, promethazine HCl exhibits increasing stability with decreasing pH. /Promethazine HCl/ This product is light sensitive and should be inspected before use and discarded if either color or particulate is observed. Turns blue on prolonged exposure to air and moisture. |
Solubility | 15.6 mg/L (at 24 °C) 5.50e-05 M Very soluble in dilute hydrogen chloride In water, 1.56X10-2 g/L (15.6 mg/L) at 24 °C 2.45e-02 g/L |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | Atosil Diphergan Diprazin Hydrochloride, Promethazine Isopromethazine Phenargan Phenergan Phensedyl Pipolfen Pipolphen Proazamine Promet Prometazin Promethazine Promethazine Hydrochloride Prothazin Pyrethia Remsed Rumergan |
Vapor Pressure | 1.03X10-5 mm Hg at 25 °C (est) |
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[Simultaneous determination of chlorpromazine and promethazine and their main metabolites by capillary electrophoresis with electrochemiluminescence]. Se Pu. 2012 Sep;30(9):938-42. Chinese. PubMed PMID: 23285977. 5: Injectable promethazine: gangrene. Prescrire Int. 2010 Oct;19(109):216-7. PubMed PMID: 21188805. 6: de Silva HA, Pathmeswaran A, Ranasinha CD, Jayamanne S, Samarakoon SB, Hittharage A, Kalupahana R, Ratnatilaka GA, Uluwatthage W, Aronson JK, Armitage JM, Lalloo DG, de Silva HJ. Low-dose adrenaline, promethazine, and hydrocortisone in the prevention of acute adverse reactions to antivenom following snakebite: a randomised, double-blind, placebo-controlled trial. PLoS Med. 2011 May;8(5):e1000435. doi: 10.1371/journal.pmed.1000435. Epub 2011 May 10. PubMed PMID: 21572992; PubMed Central PMCID: PMC3091849. 7: Barrett TW, DiPersio DM, Jenkins CA, Jack M, McCoin NS, Storrow AB, Singleton LM, Lee P, Zhou C, Slovis CM. A randomized, placebo-controlled trial of ondansetron, metoclopramide, and promethazine in adults. Am J Emerg Med. 2011 Mar;29(3):247-55. doi: 10.1016/j.ajem.2009.09.028. Epub 2010 Mar 26. PubMed PMID: 20825792. 8: Yasnetsov VV, Karsanova SK, Yasnetsov VV. [A new approach to the search for vestibuloprotectors]. Aviakosm Ekolog Med. 2015;49(1):5-12. Russian. PubMed PMID: 25958460. 9: Huang M, Gao JY, Zhai ZG, Liang QL, Wang YM, Bai YQ, Luo GA. An HPLC-ESI-MS method for simultaneous determination of fourteen metabolites of promethazine and caffeine and its application to pharmacokinetic study of the combination therapy against motion sickness. J Pharm Biomed Anal. 2012 Mar 25;62:119-28. doi: 10.1016/j.jpba.2011.12.033. Epub 2012 Jan 4. PubMed PMID: 22264564. 10: Cantisani C, Ricci S, Grieco T, Paolino G, Faina V, Silvestri E, Calvieri S. Topical promethazine side effects: our experience and review of the literature. Biomed Res Int. 2013;2013:151509. doi: 10.1155/2013/151509. Epub 2013 Nov 19. Review. PubMed PMID: 24350243; PubMed Central PMCID: PMC3852816. 11: Kamei H, Isaji A, Noda Y, Ishikawa K, Senzaki K, Yamada K, Sugiura K, Tomita Y, Nabeshima T. Effects of single therapeutic doses of promethazine, fexofenadine and olopatadine on psychomotor function and histamine-induced wheal- and flare-responses: a randomized double-blind, placebo-controlled study in healthy volunteers. Arch Dermatol Res. 2012 May;304(4):263-72. doi: 10.1007/s00403-011-1192-2. Epub 2011 Dec 1. PubMed PMID: 22130869; PubMed Central PMCID: PMC3332365. 12: McClintock GH, LaReau RM, Watcharotone K, DeMaagd G. The initial examination of the efficacy of low-dose promethazine for the treatment of nausea and vomiting in the hospitalized elderly. Geriatr Nurs. 2010 Mar-Apr;31(2):115-22. doi: 10.1016/j.gerinurse.2010.01.001. Epub 2010 Feb 21. PubMed PMID: 20381712. 13: Kavanagh JJ, Grant GD, Anoopkumar-Dukie S. Low dosage promethazine and loratadine negatively affect neuromotor function. Clin Neurophysiol. 2012 Apr;123(4):780-6. doi: 10.1016/j.clinph.2011.07.046. Epub 2011 Aug 30. PubMed PMID: 21880544. 14: Sharma S, Sharma N, Das Gupta G. Optimization of promethazine theoclate fast dissolving tablet using pore forming technology by 3-factor, 3-level response surface-full factorial design. Arch Pharm Res. 2010 Aug;33(8):1199-207. doi: 10.1007/s12272-010-0810-4. Epub 2010 Aug 28. PubMed PMID: 20803123. 15: Wang XC, Hong JG, Yang XQ. [Discussions on the use of promethazine]. Zhonghua Er Ke Za Zhi. 2010 Jul;48(7):557-8. Chinese. PubMed PMID: 21055102. 16: Verhoeven E, Capron A, Hantson P. Pink urine. Clin Toxicol (Phila). 2014 Nov;52(9):980-1. doi: 10.3109/15563650.2014.961068. Epub 2014 Sep 19. PubMed PMID: 25233954. 17: Zur E. Nausea and vomiting in pregnancy: a review of the pathology and compounding opportunities. Int J Pharm Compd. 2013 Mar-Apr;17(2):113-23. Review. PubMed PMID: 23696171. 18: Larrimer MB, Dajani NK, Siegel ER, Eswaran H, Newport DJ, Stowe ZN. Antiemetic medications in pregnancy: a prospective investigation of obstetric and neurobehavioral outcomes. Am J Obstet Gynecol. 2014 Mar;210(3):270.e1-7. doi: 10.1016/j.ajog.2014.01.005. Epub 2014 Jan 8. PubMed PMID: 24412116. 19: Xi X, Ming L, Liu J. Voltammetric determination of promethazine hydrochloride at a multi-wall carbon nanotube modified glassy carbon electrode. Drug Test Anal. 2011 Mar;3(3):182-6. doi: 10.1002/dta.205. Epub 2010 Dec 1. PubMed PMID: 21125640. 20: Liu P, Liang S, Wang BJ, Guo RC. Development and validation of a sensitive LC-MS method for the determination of promethazine hydrochloride in human plasma and urine. Eur J Drug Metab Pharmacokinet. 2009 Jul-Sep;34(3-4):177-84. PubMed PMID: 20166436. |
PubChem Compound | 4927 |
Last Modified | Nov 11 2021 |
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